molecular formula C11H11NO B1438771 Furan-3-yl(phenyl)methanamine CAS No. 1155469-50-3

Furan-3-yl(phenyl)methanamine

Cat. No.: B1438771
CAS No.: 1155469-50-3
M. Wt: 173.21 g/mol
InChI Key: LCVVSTSZQSMUOK-UHFFFAOYSA-N
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Description

Furan-3-yl(phenyl)methanamine: is a chemical compound with the molecular formula C₁₀H₈O. It consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to a phenyl group (a benzene ring) and an amine group (NH₂) attached to the third carbon of the furan ring. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: The compound can be produced on a larger scale using similar synthetic routes, with optimizations for industrial processes to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The furan ring can be oxidized to form furan-3-yl(phenyl)methanone.

  • Reduction: The amine group can be reduced to form an amine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Sodium cyanoborohydride is often used for the reduction of imines.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation: Furan-3-yl(phenyl)methanone

  • Reduction: Reduced amine derivatives

  • Substitution: Substituted phenyl derivatives

Biochemical Analysis

Biochemical Properties

Furan-3-yl(phenyl)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes . This interaction involves binding to the enzyme’s active site, leading to inhibition of its deacetylase activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of histone deacetylases, leading to changes in gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and overall cellular energy balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as SIRT2, inhibiting their activity . This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and cellular function. Additionally, this compound may activate or inhibit other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Alternatively, it may be found in the cytoplasm, where it modulates cytoplasmic enzymes and signaling pathways.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Furan-2-yl(phenyl)methanamine: Similar structure but with the amine group on the second carbon of the furan ring.

  • Furan-3-yl(ethyl)methanamine: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: Furan-3-yl(phenyl)methanamine is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This compound is a versatile and valuable chemical in scientific research and industry, with potential applications in various fields. Its unique structure and reactivity make it an important subject of study for chemists and researchers alike.

Properties

IUPAC Name

furan-3-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVVSTSZQSMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=COC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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